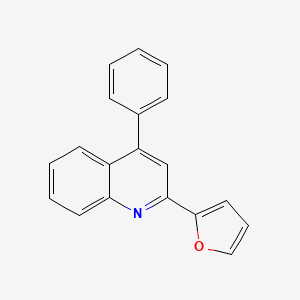

2-(Furan-2-yl)-4-phenylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Furan-2-yl)-4-phenylquinoline is a heterocyclic aromatic compound that combines the structural features of both furan and quinoline. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Métodos De Preparación

The synthesis of 2-(Furan-2-yl)-4-phenylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and furan-2-carbaldehyde as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the quinoline ring system.

Another method involves the Pfitzinger reaction, where isatin and furan-2-carbaldehyde are used as starting materials. This reaction is also carried out under basic conditions, often using sodium hydroxide in an aqueous medium. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinoline derivative.

Análisis De Reacciones Químicas

2-(Furan-2-yl)-4-phenylquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Aplicaciones Científicas De Investigación

Biological Activities

Research has identified several promising biological activities associated with 2-(Furan-2-yl)-4-phenylquinoline, including:

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated mean GI50 values as low as 0.025 µM against NCI's 60 cancer cell lines, indicating potent anticancer properties . The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses antibacterial and antifungal properties, making it a candidate for treating infectious diseases . Its effectiveness against multi-drug resistant strains of bacteria has been particularly noteworthy.

Anti-inflammatory Effects

Some derivatives have shown anti-inflammatory properties, with specific compounds exhibiting IC50 values lower than 10 µM in inhibiting inflammatory markers such as beta-glucuronidase and TNF-alpha release . This suggests potential applications in managing inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives:

Mecanismo De Acción

The mechanism of action of 2-(Furan-2-yl)-4-phenylquinoline involves its interaction with various molecular targets. In the case of its antibacterial activity, it is believed to inhibit bacterial enzymes involved in cell wall synthesis, leading to cell death. For its anticancer activity, it may interfere with DNA replication and repair mechanisms, inducing apoptosis in cancer cells.

Comparación Con Compuestos Similares

2-(Furan-2-yl)-4-phenylquinoline can be compared with other similar compounds, such as:

2-(Furan-2-yl)-4-methylquinoline: This compound has a methyl group instead of a phenyl group, which may result in different biological activities and chemical reactivity.

2-(Furan-2-yl)-4-chloroquinoline: The presence of a chlorine atom can enhance the compound’s electrophilic substitution reactions and potentially increase its antimicrobial activity.

2-(Furan-2-yl)-4-phenoxyquinoline: The phenoxy group can introduce different steric and electronic effects, influencing the compound’s overall reactivity and biological properties.

Actividad Biológica

2-(Furan-2-yl)-4-phenylquinoline is a compound that has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N with a molecular weight of approximately 247.29 g/mol. The compound features a furan ring at the second position and a phenyl group at the fourth position of the quinoline structure, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its mechanism of action appears to involve the inhibition of bacterial enzymes responsible for cell wall synthesis, leading to cell death. Additionally, it has shown efficacy against various fungal strains, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 18 mm |

| Candida albicans | 20 mm |

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms. The compound has shown promising results in inhibiting the growth of colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| COLO205 | 4.36 |

| H460 | 0.89 |

| Hep3B | 0.40 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in critical cellular processes such as cell wall synthesis in bacteria and DNA replication in cancer cells.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through pathways that involve cyclin-dependent kinases (CDKs) and cyclin B1 downregulation .

- Molecular Docking Studies : Computational studies suggest that this compound effectively binds to the colchicine-binding site on tubulin, disrupting microtubule formation necessary for mitosis .

Case Studies

Several studies have investigated the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced antibacterial properties against resistant strains, suggesting its potential as a lead compound for new antibiotics.

- Cancer Treatment : In a recent investigation, modifications to the quinoline structure improved its cytotoxicity against various cancer cell lines, highlighting the importance of structure-activity relationships (SAR) in drug development .

Propiedades

IUPAC Name |

2-(furan-2-yl)-4-phenylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c1-2-7-14(8-3-1)16-13-18(19-11-6-12-21-19)20-17-10-5-4-9-15(16)17/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHHMFXGXKGQRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.